molecular formula C21H22N4O4S3 B2855372 4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole CAS No. 955713-11-8

4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole

Cat. No. B2855372
CAS RN: 955713-11-8
M. Wt: 490.61
InChI Key: BUECETODTGIHOT-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active compounds, including antimicrobial, antifungal, and antitumor drugs . Piperazine is another component of this compound, which is often found in antipsychotic medications .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse, depending on the specific derivative and conditions. For example, they can undergo reactions with various electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. In general, benzothiazoles are slightly soluble in water and soluble in organic solvents .

Scientific Research Applications

Anti-Inflammatory Properties

Compounds with a similar structure to “4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole” have been found to exhibit anti-inflammatory properties . For instance, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed significant inhibition of COX-1 and COX-2, key enzymes involved in inflammation .

Analgesic Activities

Similar compounds have also demonstrated significant analgesic activities . This suggests that “4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole” could potentially be used in the development of new pain-relieving medications .

Antiviral Activity

Indole derivatives, which share a similar structure with the compound , have been found to possess various biological activities, including antiviral properties . This suggests that “4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole” could potentially be used in the development of new antiviral drugs .

Anti-HIV Activity

Some indole derivatives have shown anti-HIV activity . Given the structural similarities, “4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole” could potentially be explored for its anti-HIV properties .

Antioxidant Properties

Indole derivatives have also been found to possess antioxidant properties . This suggests that “4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole” could potentially be used in the development of new antioxidant drugs .

Herbicidal Activity

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, a compound with a similar structure, has been used to prepare 2′-pyrimidinecarbonylsulfonanilide derivatives with potent herbicidal activity . This suggests that “4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole” could potentially be used in the development of new herbicides .

Safety and Hazards

As with any chemical compound, the safety and hazards of a specific benzothiazole derivative would depend on its exact structure and properties. Some benzothiazole derivatives are used as drugs and would have been tested for safety and toxicity .

Future Directions

The future directions for research on benzothiazole derivatives could include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on benzothiazole scaffolds .

properties

IUPAC Name

4,7-dimethoxy-2-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S3/c1-28-15-6-7-16(29-2)19-18(15)23-21(31-19)25-10-8-24(9-11-25)20-22-14-5-4-13(32(3,26)27)12-17(14)30-20/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUECETODTGIHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole

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